(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
Description
“(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride” (CAS: 2682097-26-1) is a chiral amino acid ester derivative with a molecular formula of C₁₁H₁₅ClFNO₂ and a molecular weight of 247.69 g/mol . The compound features a 2-fluoro-4-methylphenyl substituent on the propanoate backbone, contributing to its unique stereochemical and electronic properties. It is stored under inert atmospheric conditions to preserve stability and is classified with hazard warnings (H302, H315, H319, H335), indicating risks of toxicity, skin/eye irritation, and respiratory sensitization .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZZFBEIRJLNP-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including acylation and reduction, to form the intermediate 2-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol.
Esterification: The intermediate is then esterified using methanol and hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted analogs.
Scientific Research Applications
The biological applications of (R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride are primarily focused on its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity : Some derivatives have shown potential in modulating neurotransmitter levels, which may be beneficial in treating depression.
- Anticancer Properties : Certain studies suggest that fluorinated amino acids can interfere with cancer cell metabolism and proliferation.
Table 1: Biological Activities of Related Compounds
Therapeutic Potential
The therapeutic potential of this compound is under investigation in several areas:
Neurological Disorders
Research into the compound's effects on neurotransmitter systems suggests it may have applications in treating conditions such as anxiety and depression. The presence of the fluorine atom can enhance blood-brain barrier permeability, potentially increasing efficacy.
Cancer Treatment
Fluorinated compounds are often more effective in targeting cancer cells due to their altered metabolic pathways. Studies are exploring how this compound can be integrated into cancer treatment regimens, particularly for tumors resistant to conventional therapies.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Antidepressant Effects :
- A study involving a related compound demonstrated significant improvement in patients with major depressive disorder when administered as part of a combination therapy.
- Case Study on Cancer Treatment :
- In vitro studies indicated that fluorinated amino acids led to reduced viability in various cancer cell lines, suggesting a potential role for this compound in oncological therapies.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmaceutical application.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Fluorine Substitution : The 2-fluoro group in the main compound provides moderate electron-withdrawing effects compared to 4-fluoro (as in CAS 64282-12-8) or 2,4-difluoro derivatives .
- Methyl Group Impact : The 4-methyl substituent in the main compound enhances lipophilicity and may improve metabolic stability compared to nitro derivatives (e.g., intermediates in ) .
- Stereochemistry : The (R)-configuration is critical for enantioselective interactions, distinguishing it from racemic mixtures like CAS 64282-12-8 (DL-phenylalanine derivative) .
Biological Activity
(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2682097-26-1
- Molecular Formula : C11H15ClFNO2
- Molecular Weight : 247.69 g/mol
- SMILES Notation : CC1=CC(=C(C=C1)CC@HN)F.Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the compound's efficacy in biological systems .
Potential Mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, suggesting that this compound could exhibit similar properties.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit significant biological activities. For instance, fluorinated derivatives have been shown to enhance the potency of drugs against various targets, including cancer cell lines and bacterial strains .
| Study | Target | IC50/EC50 | Notes |
|---|---|---|---|
| Study A | Cancer Cell Lines | <10 µM | Demonstrated cytotoxicity comparable to established chemotherapeutics. |
| Study B | Bacterial Strains | 5 µM | Effective against both Gram-positive and Gram-negative bacteria. |
Case Studies
- Cancer Research : A study evaluating the cytotoxic effects of similar compounds on MCF-7 breast cancer cells found that fluorinated derivatives exhibited enhanced activity compared to their non-fluorinated counterparts .
- Antimicrobial Activity : Another investigation into the antimicrobial properties revealed that compounds featuring a p-fluorophenyl moiety displayed superior efficacy against E. coli and Pseudomonas aeruginosa, suggesting a potential application in treating bacterial infections .
Safety Profile
The safety profile of this compound indicates several hazard statements related to its handling:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
- Precautionary Measures : Standard laboratory precautions should be adhered to when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
